Borotungstic acid

Description

Structure

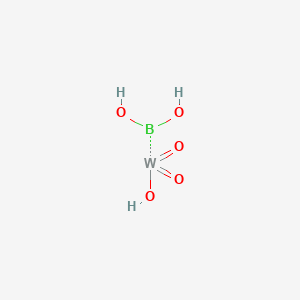

2D Structure

Properties

InChI |

InChI=1S/BH2O2.H2O.2O.W/c2-1-3;;;;/h2-3H;1H2;;;/q;;;;+1/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVYOCBYILSBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B](O)O.O[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O5W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Borotungstic Acid Architectures

Precision Synthesis Routes for Defined Borotungstic Acid Frameworks

The creation of well-defined this compound frameworks relies on controlled reaction conditions and purification methods to ensure high purity and structural integrity.

The fundamental approach to synthesizing this compound involves the reaction of tungstate (B81510) and boron-containing compounds in an acidic aqueous medium. ontosight.ai A common method is the co-heating of ammonium (B1175870) borotungstate with aqua regia. tungsten-boride.com The synthesis can be represented by the reaction of tungstate ions (WO₄²⁻), borate (B1201080) ions (BO₃³⁻), and a proton source, often in the presence of a counter-ion like ammonium (NH₄⁺), to precipitate the borotungstate salt. tungsten-boride.com

A typical reaction is as follows: 12WO₄²⁻ + 5NH₄⁺ + BO₃³⁻ + 22H⁺ → (NH₄)₅[B(W₃O₁₀)₄]·6H₂O(s) + 5H₂O tungsten-boride.com

The resulting ammonium borotungstate precipitates from the solution and can be isolated. The free acid form, H₅BW₁₂O₄₀, is then typically prepared from this salt. daneshyari.com The molecular structure of this compound is characterized by a central borate core surrounded by tungstate polyhedra, forming a robust Keggin-type framework. ontosight.airesearchgate.net

To obtain high-purity this compound (H₅BW₁₂O₄₀), the salt produced during direct synthesis, such as potassium borotungstate (K₅BW₁₂O₄₀), undergoes a cation exchange process. daneshyari.com This technique is widely used for purifying various compounds by removing unwanted metal ions. google.comwaterandwastewater.com In this process, a solution of the borotungstate salt is passed through a column containing a strong acidic cation exchange resin. daneshyari.comgoogle.com These resins are organic polymers with negatively charged functional groups (e.g., sulfonic acid, -SO₃H) that capture cations from the solution, releasing protons (H⁺) in their place. waterandwastewater.comseplite.com

For this compound, the potassium ions (K⁺) in the solution are exchanged for protons from the resin, converting the salt into the free acid form. daneshyari.com Following the ion exchange step, the resulting acidic solution is subjected to one or more recrystallization steps. This involves concentrating the solution and cooling it to induce crystallization, which further removes impurities. daneshyari.comgoogle.com This combined process of cation exchange and repeated recrystallization can yield this compound with high purity, as confirmed by analytical techniques like IR spectroscopy and ICP-AES. daneshyari.com

Functionalization and Derivatization Strategies for Enhanced Properties

The properties of this compound can be tailored for specific applications by modifying its structure through functionalization or by immobilizing it onto various support materials. These strategies aim to overcome limitations like solubility in polar media and low surface area while enhancing catalytic activity and stability. researchgate.netfrontiersin.org

A key functionalization strategy involves creating Brønsted-surfactant-combined heteropolyacids. These are amphiphilic catalysts that possess both a hydrophilic, acidic head and a hydrophobic tail. daneshyari.com An example is the synthesis of (C₁₆TA)H₄BW₁₂O₄₀, where C₁₆TA represents the cetyltrimethylammonium cation. daneshyari.comresearchgate.net

This material is fabricated by reacting an aqueous solution of pure this compound (H₅BW₁₂O₄₀) with an aqueous solution of a surfactant, such as hexadecyltrimethylammonium bromide (CTAB). daneshyari.com The reaction leads to the immediate formation of a white precipitate. This product is then purified, for instance by recrystallization with acetonitrile, to yield the final Brønsted-surfactant-combined catalyst. daneshyari.com The resulting compound has a nano-sized micellar structure, which provides hydrophobic surroundings that can enhance catalytic activity and water tolerance in reactions like the esterification of free fatty acids. daneshyari.comresearchgate.net

| Parameter | Description | Reference |

| Reactant 1 | This compound (H₅BW₁₂O₄₀) solution | daneshyari.com |

| Reactant 2 | Hexadecyltrimethylammonium bromide (CTAB) solution | daneshyari.com |

| Product | (C₁₆TA)H₄BW₁₂O₄₀ | daneshyari.comresearchgate.net |

| Key Feature | Combines a hydrophilic Brønsted acid head (H₄BW₁₂O₄₀) with a hydrophobic tail (C₁₆TA) | daneshyari.com |

| Advantage | Creates a heterogeneous catalyst with enhanced activity and stability | researchgate.net |

To create robust and reusable heterogeneous catalysts, this compound can be immobilized onto high-surface-area supports. This approach prevents the leaching of the catalyst and improves its practical applicability. researchgate.netfrontiersin.org

Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials that are excellent candidates for immobilizing active species like heteropolyacids. rsc.org Several methods exist for creating heteropolyacid-MOF composites:

In situ Encapsulation: The MOF is synthesized in the presence of the heteropolyacid, trapping the acid molecules within the growing framework crystals. mdpi.comnih.gov

Post-synthetic Infiltration: The pre-synthesized MOF is soaked in a solution containing the heteropolyacid, allowing the acid to diffuse into the pores. mdpi.com

Surface Immobilization: The heteropolyacid is attached to the external surface of the MOF crystals through physical or covalent bonds. mdpi.com

For example, related tin-substituted phosphotungstic acids have been supported on a Cu-BTC MOF matrix using a simple impregnation method, where the MOF is stirred in a solution of the heteropolyacid. frontiersin.orgfrontiersin.org This results in a hybrid nanocatalyst with the heteropolyacid dispersed within the porous framework. frontiersin.org

Mesoporous Silica (B1680970): Mesoporous silica materials, such as SBA-15 and MCM-41, are widely used as catalyst supports due to their large surface area, tunable pore sizes, and thermal stability. scienceopen.comchalmers.se A common immobilization strategy involves first functionalizing the silica surface and then anchoring the heteropolyacid. scienceopen.comnih.gov

Functionalization: The silica surface is grafted with organic groups, typically by reacting it with an organosilane like 3-aminopropyltriethoxysilane. This introduces aminopropyl groups onto the silica. scienceopen.com

Immobilization: The amine-functionalized silica is then stirred in a solution of the heteropolyacid (e.g., phosphotungstic acid, with methods applicable to this compound). The negatively charged polyanions are immobilized through electrostatic interaction with the positively charged ammonium groups formed on the surface. scienceopen.com

This method creates bifunctional catalysts where the heteropolyacid provides strong Brønsted acid sites, and the support ensures heterogeneity and stability. scienceopen.com

| Support Matrix | Immobilization Method | Example System (with related HPAs) | Reference |

| Metal-Organic Framework (MOF) | Impregnation / Encapsulation | Sn-substituted Phosphotungstic Acid on Cu-BTC | frontiersin.orgfrontiersin.org |

| Mesoporous Silica (SBA-15) | Grafting and Electrostatic Anchoring | Phosphotungstic Acid on aminopropyl-grafted SBA-15 | scienceopen.com |

| Mesoporous Silica (MCM-41) | Loading during synthesis | Phosphotungstic Acid (PTA) in MCM-41 | mdpi.com |

Advanced Spectroscopic and Physico Chemical Characterization of Borotungstic Acid Systems

Spectroscopic Analysis for Molecular Structure and Electronic State Elucidation

Spectroscopic methods are indispensable for elucidating the intricate molecular and electronic characteristics of borotungstic acid. These techniques probe the vibrational and electronic transitions within the molecule, offering a window into its structural framework and the oxidation states of its constituent elements.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for confirming the presence of the Keggin structure, the characteristic polyanion framework of this compound. researchgate.netnih.gov The FT-IR spectrum of this compound exhibits distinct absorption bands that correspond to the vibrational modes of the different types of oxygen atoms within the [BW₁₂O₄₀]⁵⁻ anion. eeer.org

The interpretation of these spectra relies on identifying the characteristic peaks associated with the Keggin structure. These peaks are typically found in the 1100-700 cm⁻¹ region and are assigned to the stretching vibrations of the various metal-oxygen bonds. nih.gov

Key Vibrational Bands of this compound's Keggin Structure:

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~1080 | ν(P-Oa) | Asymmetric stretching of the central B-O bond |

| ~980 | ν(W=Od) | Stretching of the terminal tungsten-oxygen double bond |

| ~890 | νas(W-Ob-W) | Asymmetric stretching of the corner-sharing W-O-W bridges |

| ~800 | νas(W-Oc-W) | Asymmetric stretching of the edge-sharing W-O-W bridges |

Table created based on data from multiple sources. eeer.orgresearchgate.netmdpi.com

The presence and position of these four characteristic peaks confirm that the primary Keggin structure of the this compound is maintained, for instance, during catalytic processes or after immobilization on a support material. eeer.org Any significant shift or disappearance of these bands would indicate a modification or degradation of the polyanion structure. nih.gov

Raman spectroscopy serves as a complementary technique to FT-IR for probing the molecular structure of this compound. It is particularly valuable for in-situ studies, allowing for the monitoring of the catalyst under reaction conditions. lehigh.eduresearchgate.net This capability is crucial for understanding the dynamic nature of the catalyst's surface and identifying reactive intermediates. lehigh.edu

Similar to FT-IR, the Raman spectrum of this compound is characterized by bands corresponding to the vibrations of the Keggin anion. researchgate.net The strong, sharp bands in the Raman spectrum are often associated with the symmetric stretching modes of the metal-oxygen bonds, which are less intense in the corresponding IR spectrum.

Characteristic Raman Bands for Keggin-Type Polyoxometalates:

| Wavenumber (cm⁻¹) | Assignment |

| ~1010 | νs(W=O) |

| ~990 | νas(W=O) |

| ~550 | δ(O-W-O) |

| ~220 | δ(W-O-W) |

This table presents typical Raman shifts for Keggin structures. rsc.org

Raman spectroscopy can be employed to study the interactions between this compound and various support materials or reactants. researchgate.net Changes in the position and intensity of the Raman bands can provide insights into these interactions and their effect on the catalyst's structure and activity.

Diffuse Reflectance Ultraviolet-Visible (DR-UV-Vis) spectroscopy is utilized to investigate the electronic transitions within the this compound structure. The absorption of UV-Vis radiation by the polyanion provides information about the oxygen-to-metal charge transfer transitions. rsc.org

The DR-UV-Vis spectrum of this compound typically shows a strong absorption band in the UV region, which is characteristic of the W=O bonds within the Keggin structure. rsc.org The position of this band can be influenced by the local environment of the polyanion.

A key parameter derived from DR-UV-Vis spectra is the optical band gap energy (Eg). This is determined using a Tauc plot, which relates the absorption coefficient to the photon energy. thermofisher.comyoutube.com The band gap energy provides insights into the electronic properties of the material and its potential for photocatalytic applications. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei within the this compound structure. ¹¹B NMR and ¹⁸³W NMR are particularly informative.

¹¹B NMR spectroscopy is used to characterize the central boron atom within the Keggin anion. researchgate.net The chemical shift of the ¹¹B signal can confirm the tetrahedral coordination of the boron atom and provide information about its electronic environment. nih.gov Changes in the ¹¹B NMR spectrum can indicate interactions or structural modifications involving the central heteroatom. rsc.org

¹⁸³W NMR spectroscopy provides detailed information about the tungsten atoms in the Keggin framework. nih.govnih.gov The chemical shifts in ¹⁸³W NMR are highly sensitive to the local symmetry and coordination of the tungsten atoms. researchgate.net This sensitivity allows for the differentiation of tungsten sites in various polyoxometalate structures and can be used to study isomerism and the effects of cation binding. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the atoms on the surface of the this compound. utwente.nltascon.eu By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, XPS can identify the elements present and their chemical states. utwente.nl

In the analysis of this compound, XPS is used to confirm the presence of boron, tungsten, and oxygen on the surface. High-resolution spectra of the W 4f, B 1s, and O 1s regions provide detailed information about their respective oxidation states. researchgate.netnih.gov The binding energies of these core-level electrons are characteristic of the specific chemical environment of the atoms. nih.gov For instance, the W 4f spectrum can be deconvoluted to identify the presence of W⁶⁺, which is the expected oxidation state in the Keggin structure. rsc.org

Typical Binding Energies for Elements in this compound:

| Element | Core Level | Binding Energy (eV) |

| W | 4f₇/₂ | ~35-36 |

| B | 1s | ~192-193 |

| O | 1s | ~530-531 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. researchgate.netsemanticscholar.org

XPS is particularly useful for studying supported this compound catalysts, as it can reveal the nature of the interaction between the heteropoly acid and the support material.

Morphological and Textural Properties Assessment

While spectroscopic techniques provide molecular-level information, the assessment of morphological and textural properties is crucial for understanding the macroscopic characteristics of this compound, especially when it is used in heterogeneous catalysis. Techniques such as Scanning Electron Microscopy (SEM) and Brunauer-Emmett-Teller (BET) analysis are commonly employed for this purpose.

SEM provides high-resolution images of the surface morphology, revealing details about the particle shape, size distribution, and aggregation of the this compound crystals or supported particles. eeer.org This information is important for understanding how the physical form of the catalyst might influence its performance.

BET analysis is used to determine the specific surface area, pore volume, and pore size distribution of the material. mdpi.com These textural properties are critical for supported catalysts, as a high surface area can enhance the dispersion of the active this compound species, leading to a greater number of accessible catalytic sites.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Periodicity

X-ray diffraction is a fundamental technique for confirming the crystalline structure of this compound. The analysis of diffraction patterns allows for the identification of the characteristic Keggin structure, a hallmark of many heteropoly acids. researchgate.netwikipedia.org

Research Findings: Pure, crystalline this compound exhibits a well-defined XRD pattern that confirms its Keggin-type structure. researchgate.net The most intense diffraction peaks, which serve as a fingerprint for this compound, are typically observed in the 2θ range of 23-24°. researchgate.net The presence of these sharp peaks indicates a high degree of crystallinity and long-range structural order. mccrone.com

When this compound is supported on various materials, such as zirconia, silica (B1680970), or alumina, the XRD patterns can reveal important information about the interaction between the acid and the support. For instance, the interaction with surface hydroxyl groups on zirconia can lead to the formation of Lewis acid sites. researchgate.net Furthermore, the introduction of other metal cations into the heteropolyacid framework can result in the appearance of new diffraction lines in the XRD pattern, indicating a modification of the crystalline structure.

Amorphous forms of this compound or its derivatives will not produce sharp diffraction peaks. Instead, a broad hump in the XRD pattern may indicate the absence of long-range crystalline order. researchgate.netxray.cz This is an important distinction as the catalytic activity can be influenced by the crystalline nature of the material.

| Material | Observed XRD Features | Interpretation |

| Crystalline this compound | Strong diffraction peaks at 2θ = 23-24° | Confirms the presence of the Keggin structure. researchgate.net |

| Supported this compound | Characteristic peaks of the Keggin structure may be present along with those of the support material. | Indicates the successful loading of the acid onto the support. |

| Modified this compound | Appearance of new diffraction peaks. | Suggests alteration of the crystal lattice due to doping or modification. |

| Amorphous this compound | Broad hump with no sharp peaks. | Indicates a lack of long-range crystalline order. researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Morphology

Research Findings: SEM analysis of materials containing heteropolyacids, such as those derived from bimetallic Ni-Zr metal-organic frameworks impregnated with silicotungstic acid (a related heteropolyacid), reveals the formation of accumulated small, irregular nanoparticles. mdpi.com In some cases, these materials can exhibit hexagonal-like or near-spherical particle morphologies, with the final shape being influenced by factors such as calcination temperature. mdpi.com For instance, a composite of silicotungstic acid with a nickel-zirconium oxide support showed significantly decreased particle size with a hexagonal-like shape after pyrolysis at 300°C. mdpi.com

When this compound is part of a composite material, such as a Dawson-type polyoxometalate-based metal-organic framework, SEM analyses can reveal complex structures, including core-shell morphologies where one material encapsulates the other. researchgate.net The surface topography can range from aggregated layers with a flat surface to more reduced particle sizes, depending on the synthesis conditions. researchgate.net The morphology of the support material, such as the layered and flake-like structure of some catalysts, can also be clearly visualized. researchgate.net

| Sample | Observed Morphology | Key Findings |

| Silicotungstic Acid@Ni-Zr-O Nanocatalyst | Accumulated small, irregular nanoparticles with hexagonal-like shape. | Particle size and shape are influenced by pyrolysis treatment. mdpi.com |

| Dawson-type {P₂W₁₈}@Co-BTC | Core-shell structure. | Demonstrates the formation of complex composite morphologies. researchgate.net |

| Polymeric Carbon Nitride Nanosheets | Layered morphology with aggregated flakes and a flat surface structure. | The morphology can be tuned by adjusting the precursor ratio. researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Structural Visualization

Transmission electron microscopy offers a higher resolution view of this compound systems, allowing for the visualization of their internal structure and the arrangement of nanoparticles.

Research Findings: TEM is a powerful tool for visualizing the nanoscale architecture of materials containing this compound. For instance, in the case of a Dawson-type polyoxometalate-based metal-organic framework, TEM analysis can confirm the presence of a core-shell structure, providing direct visual evidence of one material encapsulating another. researchgate.net When used to study phosphotungstic acid, a related compound, TEM has revealed the formation of anisotropic shapes resembling hexagonal crystalline nanoparticles. researchgate.net

In studies of composite materials, such as phosphotungstic acid supported on polymers, TEM has been used to identify a uniform core-shell structure. researchgate.net This level of detail is crucial for understanding how the active component is distributed within the catalyst matrix. The ability of TEM to provide high-resolution images makes it indispensable for confirming the formation of desired nanostructures and for studying the morphology of individual nanoparticles. nih.gov

| Material System | TEM Observation | Significance |

| Dawson-type {P₂W₁₈}@Co-BTC | Confirmation of a core-shell structure. | Provides direct evidence of the composite's nanoscale architecture. researchgate.net |

| Phosphotungstic Acid Nanoparticles | Anisotropic, hexagonal-like shapes. | Reveals the crystalline nature and morphology of individual nanoparticles. researchgate.net |

| Phosphotungstic Acid on Polymer Support | Uniform core-shell structure. | Demonstrates the distribution of the active species on the support. researchgate.net |

Nitrogen Adsorption-Desorption Isotherms (BET) for Specific Surface Area and Pore Structure Characterization

The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen adsorption-desorption isotherms, is a standard technique for determining the specific surface area and characterizing the pore structure of materials like this compound.

Research Findings: Pure heteropolyacids, including this compound, are known to have a low specific surface area. researchgate.net However, when supported on porous materials, the resulting catalyst can exhibit a significantly larger surface area. For example, a ZnO-Ni₀.₅Zn₀.₅Fe₂O₄-Fe₂O₃ magnetic catalyst, which can be used in conjunction with heteropolyacids, was found to have a surface area of 52.9 m²/g. researchgate.net

The shape of the nitrogen adsorption-desorption isotherm provides information about the pore structure of the material. According to the IUPAC classification, different isotherm types correspond to different pore characteristics (microporous, mesoporous, or macroporous). mpg.de For instance, a type IV isotherm is indicative of a mesoporous material. The analysis of the hysteresis loop can further elucidate the pore geometry.

The specific surface area is a critical parameter for heterogeneous catalysts, as a higher surface area generally provides more active sites for reactions to occur. Therefore, the selection of a high-surface-area support is often a key consideration in the design of catalysts based on this compound.

| Material | Specific Surface Area (m²/g) | Isotherm Type | Pore Characteristics |

| Unsupported Heteropolyacids | Low researchgate.net | - | Generally non-porous or microporous. |

| ZnO-Ni₀.₅Zn₀.₅Fe₂O₄-Fe₂O₃ Catalyst | 52.9 researchgate.net | - | - |

| Mesoporous Materials | Varies | Type IV mpg.de | Indicates the presence of mesopores (2-50 nm). |

Acidity and Redox Property Quantification

The catalytic activity of this compound is intrinsically linked to its acidic and redox properties. Quantifying these characteristics is essential for predicting and optimizing its performance in chemical reactions.

Temperature Programmed Desorption of Ammonia (B1221849) (NH₃-TPD) for Acid Site Strength and Density Profiling

Temperature programmed desorption of ammonia is a widely used technique to characterize the acidity of solid materials. It provides information on both the number of acid sites (density) and their strength. micromeritics.com

Research Findings: The NH₃-TPD profile of a solid acid catalyst displays one or more desorption peaks at different temperatures. The area under each peak is proportional to the number of acid sites, while the temperature at which desorption occurs is indicative of the acid strength. researchgate.net Desorption peaks at lower temperatures (e.g., 150-250 °C) are typically assigned to weak acid sites, while those at intermediate temperatures (e.g., 250-350 °C) correspond to medium-strength sites, and peaks at higher temperatures (e.g., above 350 °C) are attributed to strong acid sites. appliedmineralogy.com

For example, the TPD profiles of H-BEA and H-ZSM-5 zeolites, which are common catalyst supports, show two main desorption peaks around 210-220 °C (weak acid sites) and 420-450 °C (strong acid sites). researchgate.net The total acidity can be calculated from the total amount of desorbed ammonia. researchgate.net This information is crucial for understanding the catalytic behavior of this compound, as different reactions may be catalyzed by acid sites of varying strengths.

| Desorption Temperature Range (°C) | Acid Site Strength | Example from Zeolite Catalysts |

| 150 - 250 | Weak | Peak at ~210-220 °C in H-BEA and H-ZSM-5. appliedmineralogy.comresearchgate.net |

| 250 - 350 | Medium | - |

| > 350 | Strong | Peak at ~420-450 °C in H-BEA and H-ZSM-5. appliedmineralogy.comresearchgate.net |

Ion Exchange Titration for Total Acid Site Concentration Determination

Ion exchange titration is a quantitative analytical method used to determine the total concentration of acid sites on a solid catalyst. This technique is particularly effective for quantifying Brønsted acidity. researchgate.net

Research Findings: The principle of ion exchange titration involves the exchange of protons (H⁺) from the acid sites with another cation from a salt solution, followed by the titration of the released protons with a standard base solution. researchgate.net This method provides a direct measure of the total number of accessible acid sites.

For instance, the acid site density of a sulfonated carbon-based catalyst (SO₃H-RH) was determined to be 4.24 mmol/g using titration with NaOH. researchgate.net This value represents the total concentration of Brønsted acid sites that are available to participate in a reaction. The accuracy of this method relies on the complete exchange of protons and the precise determination of the equivalence point in the titration. libretexts.org Potentiometric titration can be employed to accurately detect the endpoint. researchgate.net This technique is a valuable tool for correlating the acid site concentration of this compound-based catalysts with their catalytic activity.

| Catalyst | Acid Site Density (mmol/g) | Titration Method |

| Sulfonated Carbon Catalyst (SO₃H-RH) | 4.24 researchgate.net | Titration with NaOH. researchgate.net |

Electrochemical Probing of Redox Behavior and Charge Transport Kinetics

The electrochemical characteristics of this compound (H₅BW₁₂O₄₀) are crucial for its application in catalysis, sensors, and energy storage devices. Techniques such as cyclic voltammetry and chronoamperometry provide in-depth information about its redox activity and the kinetics of charge transport within the material.

Cyclic Voltammetry for Redox Potential and Reversibility Analysis

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species like the Keggin-type this compound anion, [BW₁₂O₄₀]⁵⁻. By scanning the potential of an electrode and measuring the resulting current, CV can determine the redox potentials of a substance and assess the reversibility of its electron transfer reactions.

In solid-state electrochemical studies of this compound single crystals, CV measurements have been performed in an all-solid cell without any external liquid electrolyte. researchgate.net The analysis reveals well-separated and reversible reduction peaks, which is a characteristic behavior for this class of heteropolyacids. researchgate.net The redox processes are attributed to the stepwise reduction of tungsten centers within the Keggin anion, typically involving one-electron and two-electron transfers. researchgate.net Diagnostic experiments, which involve varying the potential scan rate, are employed to probe the nature of mass transport and identify any potential kinetic limitations in the charge transfer process. researchgate.net At very slow scan rates, the voltammetric response can show nearly identical forward and reverse scans, indicating a high degree of reversibility for the redox reactions. researchgate.net

The key parameters obtained from a cyclic voltammogram for a this compound system are summarized in the table below.

| Parameter | Description | Typical Observation for this compound |

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current occurs. | Corresponds to the re-oxidation of reduced tungsten centers in the Keggin unit. |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current occurs. | Multiple, well-defined peaks corresponding to successive reductions of W⁶⁺ centers. |

| Formal Redox Potential (E°') | Calculated as (Epa + Epc)/2, it represents the standard potential of the redox couple. | Specific values depend on the reference electrode and experimental conditions. |

| Peak Separation (ΔEp) | The difference between Epa and Epc ( | Epa - Epc |

| Peak Current Ratio (Ipa/Ipc) | The ratio of the anodic peak current to the cathodic peak current. A ratio of 1 indicates a stable product and a reversible reaction. | Ratios approaching unity confirm the chemical stability and electrochemical reversibility of the redox species. |

Chronoamperometry for Effective Diffusion Coefficient Measurement

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where the species of interest is oxidized or reduced, and the resulting current is monitored as a function of time. This method is particularly useful for determining the effective diffusion coefficient (D_eff) of charge propagation in materials like solid this compound. researchgate.net

A common method used is double potential step chronoamperometry. researchgate.net In this experiment, the potential is first stepped from an initial value (where no reaction occurs) to a final value sufficient to cause reduction of the tungsten centers. researchgate.net After a set time, the potential is stepped back to the initial value, causing the re-oxidation of the reduced species. researchgate.net The current decay over time follows the Cottrell equation, which relates the current to the concentration of the electroactive species and its diffusion coefficient.

This technique provides a direct measurement of the true diffusion coefficient, which is a transport coefficient free from migration influences for both the substrate and the product of the electrode reaction. researchgate.net By analyzing the current transients from these potential steps, researchers can calculate bulk parameters such as the effective diffusion coefficient for charge propagation and the concentration of mixed-valence redox centers within the this compound crystal. researchgate.netscispace.comnais.net.cn

| Parameter | Method of Determination | Significance for this compound |

| Effective Diffusion Coefficient (D_eff) | Double Potential Step Chronoamperometry | Quantifies the rate of charge propagation through the solid material, which is essential for its performance in electrochemical devices. |

| Concentration of Redox Centers (C) | Analysis of Cottrellian and steady-state currents | Determines the density of electroactive sites (mixed-valence tungsten centers) available for charge transfer reactions. |

Compositional and Purity Verification

Verifying the elemental composition and purity of this compound is essential to ensure its structural integrity and catalytic activity. Techniques like ICP-AES and elemental microanalysis provide precise quantitative data on the material's composition.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Composition

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) is a powerful analytical technique used to determine the elemental composition of materials with high precision. For this compound, ICP-AES is employed to quantify the amounts of boron (B) and tungsten (W), confirming that their atomic ratio aligns with the theoretical formula of the Keggin anion, [BW₁₂O₄₀]⁵⁻. daneshyari.com

The analysis involves dissolving a known quantity of the this compound sample in a suitable solvent and introducing it into the high-temperature plasma. The plasma excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. This method is crucial for confirming the successful synthesis of the heteropolyacid and for checking the purity of commercial samples. daneshyari.comresearchgate.net It can also detect trace metal impurities that might affect the material's performance. mdpi.com

| Element | Theoretical Weight % (Anhydrous H₅BW₁₂O₄₀) | Method | Purpose |

| Boron (B) | ~0.37% | ICP-AES | To confirm the presence and correct stoichiometry of the central heteroatom. |

| Tungsten (W) | ~76.14% | ICP-AES | To confirm the presence and correct stoichiometry of the metal addenda atoms. |

Elemental Microanalysis (CHN) for Organic Content

Elemental Microanalysis, commonly known as CHN analysis, is a technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. In the context of this compound, which is an inorganic compound, CHN analysis serves as a critical purity check. daneshyari.com

Ideally, a pure sample of this compound should contain no carbon or nitrogen. The presence of these elements would indicate contamination from organic solvents, precursors, or other impurities introduced during synthesis or handling. daneshyari.comacs.org The hydrogen content, however, is expected, as it is present in the protons (H⁺) associated with the Keggin anion and in the water of hydration (H₂O). The measured hydrogen content can help determine the degree of hydration of the acid. Therefore, CHN analysis is primarily used to verify the absence of organic contamination and to provide data that, combined with other techniques like thermogravimetric analysis (TGA), helps establish the complete chemical formula, including the water of hydration.

| Element | Expected Result for Pure this compound | Purpose of Analysis |

| Carbon (C) | 0% | To verify the absence of organic impurities or residual solvents. |

| Hydrogen (H) | >0% | To quantify hydrogen from constitutional protons and water of hydration. |

| Nitrogen (N) | 0% | To verify the absence of nitrogen-containing contaminants (e.g., from ammonium (B1175870) salts). |

Theoretical and Computational Chemistry Approaches to Borotungstic Acid Reactivity

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations provide a fundamental understanding of the intrinsic properties of borotungstic acid, which govern its catalytic behavior. These methods allow for the detailed examination of its electronic structure and the energetic landscape of its interactions with other molecules.

Density Functional Theory (DFT) for Molecular and Condensed Phase Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular and condensed-phase systems. nih.govdigitellinc.com This method offers a favorable balance between computational cost and accuracy, making it well-suited for investigating large and complex systems like this compound. DFT calculations can be employed to model the geometry, electronic properties, and vibrational frequencies of the this compound molecule, both in isolation and in condensed phases. nih.govlubergroup.ch

Recent studies have utilized DFT to explore the thermochemical properties involved in reactions catalyzed by this compound. researchgate.net For instance, in the depolymerization of lignin, DFT simulations revealed that the catalyst promotes the shortening of specific bonds, leading to the formation of valuable aromatic compounds. researchgate.net The ability of DFT to model complex systems extends to hybrid frameworks that combine it with other methods to enhance accuracy for large-scale condensed-phase simulations. digitellinc.com

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density. researchgate.netwikipedia.orgjussieu.fr This approach allows for the characterization of interatomic interactions, including the identification of bond critical points and the quantification of bond properties. researchgate.netijnc.ir

QTAIM analysis can be used to elucidate the nature of the bonding within the this compound structure and its interactions with reactant molecules. researchgate.net By examining the electron density distribution, researchers can gain insights into the strength and character of the bonds involved in the catalytic cycle. ijnc.ir This information is crucial for understanding how the catalyst activates substrates and facilitates chemical transformations. The theory defines atoms as they exist in molecules and provides a basis for understanding chemical bonding and structure through the topology of the electron density. wikipedia.orgjussieu.fr

In Silico Mechanistic Elucidation of Catalytic Transformations

Computational simulations offer a powerful means to investigate the detailed mechanisms of catalytic reactions, providing insights that are often difficult to obtain through experimental methods alone.

Computational Simulation of Brønsted Acid-Catalyzed Reaction Pathways

This compound is known to act as a potent Brønsted acid catalyst. researchgate.net Computational simulations can map out the entire reaction pathway for Brønsted acid-catalyzed transformations, identifying key intermediates and transition states. nih.gov For example, in esterification reactions, it is understood that the process often involves the protonation of a reactant by the acid catalyst. researchgate.net

Theoretical calculations have been instrumental in understanding the mechanism and stereoselectivity of various Brønsted acid-catalyzed reactions. nih.gov By computing the energies of different potential pathways, researchers can determine the most favorable reaction mechanism. nih.gov These simulations can reveal how the catalyst activates the reactants, for instance, through the formation of strong hydrogen bonds. nih.gov The insights gained from these simulations are critical for optimizing reaction conditions and improving catalyst performance.

Predictive Modeling of Reaction Kinetics and Thermodynamic Feasibility

Computational models can be used to predict the kinetics and thermodynamics of reactions catalyzed by this compound. irjmets.com By calculating the activation energies and reaction enthalpies, it is possible to assess the feasibility of a proposed catalytic cycle and estimate the reaction rates under different conditions. irjmets.comresearchgate.net

Kinetic modeling, often employing approaches like the power-law model, can describe the dependence of the reaction rate on the concentrations of reactants and the catalyst. researchgate.net Thermodynamic modeling, on the other hand, helps in determining the equilibrium position of a reaction and predicting the distribution of products. irjmets.com The integration of these predictive models allows for a comprehensive understanding of the catalytic process, from initial reactant binding to final product release.

Rational Catalyst Design through Property-Performance Correlations

A major goal of computational catalysis is to establish clear relationships between the intrinsic properties of a catalyst and its performance in a specific reaction. By understanding these property-performance correlations, it becomes possible to rationally design new and improved catalysts. biofueljournal.com

Computational Prediction of Catalytic Efficiency and Selectivity

Density Functional Theory (DFT) and other quantum chemistry methods are pivotal in predicting the efficiency and selectivity of reactions catalyzed by this compound. By modeling the reaction pathways, researchers can calculate the energy barriers associated with different steps and predict the most favorable outcomes.

A notable application of these computational tools is in the Hantzsch reaction for synthesizing 1,4-dihydropyridines and polyhydroquinolines, where this compound serves as a highly efficient catalyst. zenodo.orgresearchgate.net Computational studies, employing DFT and the Quantum Theory of Atoms in Molecules (QTAIM), have been conducted to perform a comparative mechanistic analysis of this reaction. zenodo.orgresearchgate.netum.ac.ir These studies analyze the structural, thermodynamic, and electronic properties along the reaction pathway to understand the high yields observed experimentally. zenodo.orgresearchgate.net

Similarly, DFT calculations have been used to assess the thermochemical properties in the synthesis of chromenopyrimidine-2,5-diones and thioxochromenopyrimidin-5-ones, with this compound acting as an effective Lewis acid catalyst. researchgate.net By simulating the reaction, these computational models can help rationalize the catalyst's high efficiency and its ability to be reused without significant loss of activity. researchgate.net

The predictive power of these computational approaches is not limited to reaction energetics. They can also be used to design and model novel catalysts. For instance, computational modeling is employed in the design and synthesis of heterogeneous catalysts, where understanding the interaction between the catalyst and support is crucial. researchgate.net

The following table summarizes findings from a computational study on the this compound-catalyzed Hantzsch reaction, highlighting the predicted efficiency.

| Reaction Product | Catalyst | Computational Method | Key Finding |

| Polyhydroquinoline derivatives | H₅BW₁₂O₄₀ | DFT, QTAIM | Analysis of structural, thermodynamical, and electronic properties along the reaction pathway confirmed high catalytic efficiency. zenodo.org |

| Chromenopyrimidine-2,5-diones | H₅BW₁₂O₄₀ | DFT | Assessment of thermochemical properties supports the high yielding synthesis. researchgate.net |

Unraveling Correlations Between Electronic Properties, Acidity, and Reaction Rates

A central goal of computational catalysis research is to establish clear correlations between the intrinsic properties of a catalyst and its observed performance. For this compound, a Keggin-type heteropoly acid, its high negative charge and strong Brønsted acidity are key determinants of its catalytic activity. zenodo.orgresearchgate.netum.ac.ir

Computational studies are instrumental in quantifying these properties and linking them to reaction kinetics. DFT calculations can elucidate the electronic structure of the catalyst, including the distribution of charge and the nature of the acidic protons. nih.gov For instance, the high negative charge on the [BW₁₂O₄₀]⁵⁻ anion is a distinguishing feature that enhances its proton-donating ability, a factor that can be quantified through computational models. zenodo.org

The relationship between acidity and reaction rate is a well-established principle in acid catalysis. nih.gov In the case of this compound, theoretical studies have explored how its strong acidity accelerates reactions. In the Hantzsch synthesis, a mechanistic analysis using DFT helps to clarify how the catalyst's electronic and structural properties influence the reaction pathway and, consequently, the rate of product formation. zenodo.orgresearchgate.netum.ac.ir

Furthermore, computational methods can be used to compare the catalytic activity of different acids. For example, this compound has shown higher conversion rates in esterification reactions compared to the commonly used phosphotungstic acid, a difference that can be attributed to its greater number of available protons and its unique electronic structure. researchgate.net Theoretical calculations can model the interaction of these acids with reactants to explain such differences in efficiency. nsf.gov The synergy between acidity and the local environment is crucial in dictating the formation of intermediates and transition states, which ultimately governs the reaction pathway and catalytic performance. nih.gov

The table below presents correlations between the properties of this compound and its catalytic activity as revealed by computational studies.

| Property | Method of Analysis | Correlated Catalytic Effect | Reference |

| High Negative Charge | DFT, QTAIM | Strong Brønsted acidity, leading to high catalytic activity in Hantzsch reaction. | zenodo.orgum.ac.ir |

| Electronic Structure | DFT | Influences the thermochemical properties and reaction pathway, promoting high yields. | zenodo.orgresearchgate.net |

| Strong Brønsted Acidity | Experimental & Computational | Leads to higher conversion (98.7%) and efficiency (96.2%) in esterification compared to other heteropolyacids. | researchgate.net |

Catalytic Applications and Mechanistic Paradigms of Borotungstic Acid

Homogeneous and Heterogeneous Catalysis Spectrum

Borotungstic acid's versatility as a catalyst extends to both homogeneous and heterogeneous reaction environments. In homogeneous catalysis, BTA dissolves in the reaction medium, maximizing the availability of its acidic protons. daneshyari.com However, the challenges associated with separating the catalyst from the product mixture have led to the development of heterogeneous systems. In these setups, BTA is often immobilized on solid supports like silica (B1680970), zirconia, or activated carbon, which simplifies catalyst recovery and reuse. mdpi.com

Esterification Reactions: A Case Study in Biodiesel Synthesis

The synthesis of biodiesel, a renewable alternative to petrodiesel, often involves the esterification of free fatty acids (FFAs) found in various feedstocks. This compound has demonstrated significant potential as a catalyst in this crucial process.

Catalytic Conversion of Free Fatty Acids

This compound efficiently catalyzes the esterification of FFAs, such as oleic acid and palmitic acid, with short-chain alcohols like methanol (B129727) to produce fatty acid methyl esters (FAMEs), the main component of biodiesel. daneshyari.commdpi.commdpi.com The strong Brønsted acidity of BTA facilitates the protonation of the fatty acid's carbonyl group, thereby activating it for reaction with the alcohol. unl.edu

Both unsupported and supported BTA catalysts have been shown to achieve high conversion rates of FFAs. For instance, a homogeneous BTA catalyst has been reported to achieve a conversion of 98.7% in the esterification of FFAs with methanol. daneshyari.com Supported BTA catalysts, while sometimes exhibiting slightly lower activity, offer the significant advantage of being easily separated and reused for multiple reaction cycles. mdpi.com

Process Optimization and Kinetic Modeling

Optimizing process parameters is critical for maximizing the efficiency of biodiesel production. Key variables that are often fine-tuned include the catalyst concentration, the molar ratio of alcohol to FFAs, reaction temperature, and reaction time. unl.edursc.org

Kinetic studies of the esterification reaction catalyzed by this compound have provided valuable insights into the reaction mechanism and rate. These investigations often reveal that the reaction follows a specific kinetic model, which is essential for the design and scale-up of industrial biodiesel production facilities. researchgate.net For example, one study determined the activation energy for the esterification of oleic acid to be 38.3 kJ/mol. researchgate.net

Table 1: Optimized Conditions for Esterification of Oleic Acid using this compound Catalysts

| Catalyst | Alcohol | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Loading (wt%) | Conversion (%) |

| Homogeneous H₅BW₁₂O₄₀ | Methanol | Not Specified | Not Specified | Not Specified | 98.7 |

| Ionic Liquid ([DDPA][Tos]) | Methanol | 1.5:1 | 60 | 10 mol% | 92.5-96.5 |

| Sulfuric Acid (for comparison) | Methanol | 40:1 | Not Specified | 10 | >99.5 |

Note: Data is compiled from various studies and conditions may not be directly comparable.

Transesterification Processes: Scope and Efficacy

This compound is also a competent catalyst for the transesterification of triglycerides with alcohols to yield biodiesel and glycerol (B35011). researchgate.netnih.gov This reaction is particularly important for feedstocks with low FFA content. The catalytic mechanism involves the protonation of the triglyceride's carbonyl group by BTA, making it susceptible to nucleophilic attack by the alcohol. youtube.com

The effectiveness of BTA in transesterification is governed by similar factors as in esterification, including reaction temperature, alcohol-to-oil ratio, and catalyst concentration. nih.gov To drive the reversible transesterification reaction towards the products, an excess of alcohol is typically used. nih.gov Both homogeneous and heterogeneous BTA-based systems have been successfully applied to transesterification, with supported catalysts being favored for their ease of separation. researchgate.net

Multicomponent Reactions and Organic Synthesis Transformations

The catalytic utility of this compound is not limited to biofuel production; it also plays a significant role in the synthesis of complex organic molecules via multicomponent reactions (MCRs). nih.govbeilstein-journals.org MCRs are highly efficient chemical reactions in which three or more reactants combine in a single operation to form a product that contains the structural elements of all the starting materials. nih.gov

Hantzsch Reaction for Dihydropyridine (B1217469) Synthesis

A classic example of a multicomponent reaction catalyzed by this compound is the Hantzsch synthesis of dihydropyridines. bohrium.comorganic-chemistry.org This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. mdpi.comprinceton.edu this compound acts as an efficient Brønsted acid catalyst, facilitating the reaction under mild conditions to afford high yields of the desired dihydropyridine products. bohrium.com

The use of BTA in the Hantzsch reaction offers several advantages over traditional catalysts, including shorter reaction times, cleaner reaction profiles, and more environmentally friendly conditions. bohrium.com The catalyst activates the reactants through protonation, thereby promoting the cascade of reactions leading to the formation of the dihydropyridine core. mdpi.com

Table 2: this compound Catalyzed Hantzsch Synthesis of Dihydropyridines

| Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Yield (%) |

| Aromatic Aldehydes | Not Specified | Not Specified | 40 wt% Phosphotungstic acid on alumina | Neat | >75 |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Water | 90 |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid | Water | 92 |

Mannich and Ugi Condensations

The strong Brønsted acidic nature of this compound suggests its potential as a catalyst for multicomponent reactions such as the Mannich and Ugi condensations, which are fundamental in the synthesis of complex nitrogen-containing molecules. These reactions typically rely on acid catalysis to activate carbonyl groups and facilitate the formation of iminium ion intermediates.

While specific studies detailing the use of this compound for these reactions are not extensively documented in readily available literature, the catalytic activity of other boron-based acids, such as boric acid (H₃BO₃), has been established. For instance, boric acid has been shown to effectively catalyze the Ugi three-component reaction between aldehydes, amines, and isocyanides in aqueous media, yielding α-amino amide derivatives. rsc.orgsemanticscholar.org Similarly, boric acid, often in conjunction with glycerol, promotes the Mannich reaction of aldehydes, amines, and ketones to produce β-amino carbonyl compounds. semanticscholar.org The mechanism in these cases involves the activation of the carbonyl component, facilitating nucleophilic attack by the amine to form an iminium intermediate, which is then intercepted by the nucleophile (the isocyanide in the Ugi reaction or an enol in the Mannich reaction).

Given that this compound possesses significantly stronger acidity than boric acid, it is hypothetically a suitable candidate for promoting these transformations, potentially under milder conditions or with lower catalyst loadings. However, without direct experimental evidence, its efficiency, selectivity, and substrate scope in Mannich and Ugi condensations remain an area requiring further investigation.

Dehydration Chemistry

This compound's potent Brønsted acidity makes it an effective catalyst for dehydration reactions, a critical process in biomass valorization and the synthesis of platform chemicals. Its applications include the conversion of carbohydrates like fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF) and the dehydration of glycerol to acrolein.

The mechanism for fructose dehydration involves the acid-catalyzed removal of three water molecules. portico.orgmdpi.com The strong protons provided by this compound facilitate the enolization of fructose and subsequent cyclization and dehydration steps to form the furan (B31954) ring of HMF. portico.orgmdpi.com Heteropolyacids are recognized for their high activity in this conversion, often outperforming traditional mineral acids. mdpi.com

Similarly, the gas-phase dehydration of glycerol to acrolein is efficiently catalyzed by strong solid acids. researchgate.netnih.govnih.govgoogle.com The Brønsted acid sites of the catalyst protonate one of glycerol's hydroxyl groups, leading to the elimination of water and the formation of a carbocation intermediate, which rearranges and eliminates a second water molecule to yield acrolein. researchgate.net The high acidity of this compound is well-suited for this transformation.

Below is a table summarizing representative catalytic performance data for heteropolyacids in key dehydration reactions.

| Reactant | Product | Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Fructose | 5-Hydroxymethylfurfural (HMF) | 12-Tungstophosphoric acid (HPW) | 120 | ~95 | ~70 | mdpi.com |

| Fructose | 5-Hydroxymethylfurfural (HMF) | HPW/Niobia | 120 | ~90 | ~65 | mdpi.com |

| Glycerol | Acrolein | Silicotungstic Acid (HSiW) | 300 | 100 | ~79 | nih.gov |

| Glycerol | Acrolein | HSiW on Alumina Support | 315 | ~90 | ~74 | mdpi.com |

Redox Catalysis: Oxidation and Reduction Processes

The Keggin anion of this compound, [BW₁₂O₄₀]⁵⁻, is redox-active, allowing it to participate in oxidation and reduction processes. This dual functionality as both a Brønsted acid and a redox catalyst enables its use in a variety of transformations, including selective organic oxidations and photocatalytic conversions.

This compound and related heteropolyacids are effective catalysts for the selective oxidation of organic substrates, often utilizing green oxidants like hydrogen peroxide (H₂O₂). Key applications include the oxidation of alcohols to aldehydes or ketones and the oxidation of sulfides to sulfoxides or sulfones.

In the oxidation of benzyl (B1604629) alcohol to benzaldehyde, the heteropolyacid activates the H₂O₂, facilitating the transfer of an oxygen atom to the alcohol substrate. gordon.edursc.orgresearchgate.netfrontiersin.org The reaction can be tuned to selectively yield the aldehyde, preventing over-oxidation to benzoic acid, which is a common challenge with stronger oxidizing agents. gordon.edursc.orgresearchgate.netfrontiersin.org

The selective oxidation of sulfides, such as thioanisole, to either the corresponding sulfoxide (B87167) or sulfone can also be controlled by adjusting reaction conditions. researchgate.netresearchgate.netrsc.org The catalyst activates the oxidant, which then performs an electrophilic attack on the electron-rich sulfur atom. Milder conditions typically favor the formation of the sulfoxide, while more forcing conditions can lead to the fully oxidized sulfone. researchgate.netresearchgate.netrsc.org

The following table presents typical results for the selective oxidation of organic compounds using tungstate-based catalytic systems.

| Substrate | Product | Catalyst System | Oxidant | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | Co₁/NC | O₂ | 95.2 | >99 | rsc.org |

| Benzyl Alcohol | Benzaldehyde | Fe(NO₃)₃·9H₂O | - | 94.9 | >95 | frontiersin.org |

| Thioanisole | Methyl phenyl sulfoxide | Electroenzymatic Cascade | H₂O₂ (in situ) | >99 | >99 | rsc.org |

| Thioanisole | Methyl phenyl sulfoxide | Zn-substituted polyoxotungstate | H₂O₂ | ~98 | ~99 | researchgate.net |

The semiconductor-like properties of this compound's Keggin structure enable its use in photocatalysis and electrocatalysis. When irradiated with light of sufficient energy (typically UV), the [BW₁₂O₄₀]⁵⁻ anion can be excited, promoting an electron from a lower-energy orbital (HOMO) to a higher-energy one (LUMO). This process generates an electron-hole pair that can drive redox reactions.

In photocatalytic applications, this compound is often incorporated into composite materials to enhance charge separation and improve efficiency. These composites have been successfully used for the degradation of organic pollutants, such as Rhodamine B. journalcsij.commdpi.comrsc.orgresearchgate.netmdpi.com The excited heteropolyacid can transfer an electron to an acceptor (like O₂ to form superoxide (B77818) radicals) while the hole can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals. These radical species then attack and mineralize the organic pollutant. journalcsij.commdpi.comrsc.orgresearchgate.netmdpi.com

In electrocatalysis, while transition metal borides are more commonly studied for processes like the hydrogen evolution reaction in water splitting, borotungstate-based materials also hold potential. sciopen.comspringerprofessional.dersc.orgmdpi.compittstate.edu The redox activity of the tungsten centers can facilitate electron transfer at the electrode surface, potentially lowering the overpotential required for reactions like water oxidation or reduction.

The table below summarizes the performance of photocatalytic systems, including those with related heteropolyacids, for the degradation of organic dyes.

| Application | Pollutant | Catalyst System | Light Source | Degradation Efficiency (%) | Time | Reference |

|---|---|---|---|---|---|---|

| Photocatalysis | Rhodamine B | TiO₂ Nanowires | UV-Vis | 96.4 | 60 min | journalcsij.com |

| Photocatalysis | Rhodamine B | CuS/ZnS Nanocomposite | Visible | 97 | 270 min | mdpi.com |

| Photocatalysis | Rhodamine B | ASN/TiO₂ Composite | UV/H₂O₂ | 99.8 | 4 h | researchgate.net |

| Photocatalysis | Rhodamine B | Zn-doped BaO₂ | UV | 99.9 | 15 min | rsc.org |

Advanced Catalytic System Architectures Incorporating this compound

To overcome challenges associated with homogeneous catalysis, such as catalyst separation and recovery, this compound is often incorporated into heterogeneous architectures. Immobilizing the acid onto solid supports enhances its stability and facilitates its reuse, aligning with the principles of green chemistry.

Supported this compound Catalysts on Functionalized Matrices

A highly effective strategy for heterogenizing this compound involves its immobilization on functionalized matrices like silica or activated carbon. The surface of the support is first modified with functional groups that can strongly interact with the heteropolyacid anion.

For silica supports, a common approach is functionalization with amino groups, typically by treating the silica with aminopropyltriethoxysilane (APTES). nih.govnih.govscienceopen.com The resulting amine-functionalized silica possesses basic sites (-NH₂) that are protonated by the strong acid, leading to the electrostatic immobilization of the [BW₁₂O₄₀]⁵⁻ anions. nih.govscienceopen.com This creates a solid catalyst with well-defined, accessible acid sites.

These supported systems not only allow for easy recovery and recycling of the catalyst but can also exhibit enhanced catalytic performance due to the high dispersion of the active sites and modified surface properties of the support.

The table below illustrates the impact of immobilizing a related heteropolyacid, phosphotungstic acid, on a functionalized support for photocatalysis.

| Catalyst System | Support Matrix | Functional Group | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| Phosphotungstic Acid | Fe₃O₄@SiO₂@meso-SiO₂ | Amino (-NH₂) | Photocatalytic Dye Degradation | Enhanced performance vs. pure acid; magnetically recoverable. | nih.gov |

| Phosphotungstic Acid | Mesoporous Silica (SBA-15) | Amino (-NH₂) | Tandem Deacetalization-Aldol | Created tunable bifunctional acid/base catalyst; recyclable. | scienceopen.com |

| - | Activated Carbon | Sulfonic Acid (-SO₃H) | Esterification | Created stable solid acid catalyst with high surface area. | nih.gov |

Application in Ionic Liquid-Based Reaction Media

This compound's strong Brønsted acidity makes it a highly effective catalyst in ionic liquid (IL) media, creating green and efficient catalytic systems. Ionic liquids, being non-volatile and thermally stable, can act as both solvents and co-catalysts, enhancing the performance of the dissolved this compound. The use of Brønsted acidic ionic liquids, in general, ensures good product recovery and prevents contamination of the final product by free catalyst molecules. lam.edu.ly This approach combines the high catalytic activity of the heteropolyacid with the design flexibility and recyclability of ionic liquids. lam.edu.ly

The catalytic activity in these systems is often linked to the Brønsted acidity of the ionic liquid itself or the dissolved catalyst. mdpi.com For instance, SO3H-functionalized ionic liquids have demonstrated high catalytic activity attributed directly to their strong acidity. mdpi.com By dissolving this compound in a suitable ionic liquid, it is possible to create a biphasic system where the reactants and products are in a separate phase from the IL-catalyst phase. This facilitates easy separation of the product and allows the ionic liquid containing the this compound to be recovered and reused multiple times, which is a significant advantage over conventional homogeneous acid catalysts that are difficult to separate from the reaction medium. mdpi.comresearchgate.net This methodology aligns with the principles of green chemistry by improving catalyst stability and reusability. lam.edu.ly

Micellar and Surfactant-Mediated Catalysis

The catalytic efficacy of this compound can be significantly enhanced through the use of micellar and surfactant-mediated systems. In these systems, surfactant molecules self-assemble in an aqueous medium to form micelles, which act as "nanoreactors". researchgate.net These nanostructures possess a hydrophobic interior and a hydrophilic exterior, allowing them to solubilize organic, water-insoluble reactants within their core, thereby increasing local reactant concentration and accelerating reaction rates. acsgcipr.org

A notable application is the development of Brønsted-surfactant-combined catalysts. For example, a catalyst formulated as (C16TA)H4BW12O40, which combines this compound with cetyltrimethylammonium (C16TA), creates a nano-sized micellar structure. researchgate.net This hybrid material exhibits both strong acidity and enhanced stability, leading to improved catalytic activity in reactions like esterification. researchgate.net The surfactant component not only facilitates the reaction environment but also helps to prevent the deactivation and leaching of the heteropolyacid catalyst, contributing to its stability and reusability. researchgate.net The organized structure of micelles can favor the smooth transport of reactants and products, further boosting the catalyst's performance. researchgate.net This approach is considered a greener alternative to conventional organic synthesis, particularly for dehydration reactions that are challenging to perform in water. researchgate.net

Research Findings on Micellar this compound Catalysis

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| (C16TA)H4BW12O40 (Brønsted-surfactant-combined) | Esterification | Fabricated with strong acidity and a nano-size micellar structure, resulting in enhanced activity and stability. | researchgate.net |

| Homogeneous H5BW12O40 | Esterification | Showed higher conversion (98.7%) compared to H3PW12O40 due to a higher number of protons. | researchgate.net |

| General Micellar Catalysis | Various Organic Syntheses | Micelles act as "nanoreactors," providing a hydrophobic interior that can accomplish challenging dehydration reactions in aqueous media. | researchgate.net |

Bifunctional Acid-Base and Lewis-Brønsted Catalytic Synergism

While this compound is renowned for its potent Brønsted acidity, its catalytic activity can be further modulated and enhanced through synergistic effects with Lewis acid sites. Heteropolyacids and their salts can possess both Brønsted and Lewis acidity, making them suitable for complex reactions that benefit from dual activation pathways. researchgate.net The introduction of metal cations into the heteropolyacid structure can create Lewis acid sites that work in concert with the inherent Brønsted sites. researchgate.netrsc.org

Catalyst Durability, Reusability, and Deactivation Studies

Evaluation of Long-Term Stability and Recyclability

A key advantage of using this compound, particularly in heterogeneous forms, is its potential for long-term stability and recyclability. The ability to recover and reuse a catalyst is crucial for the economic and environmental viability of industrial processes. mdpi.com

Research has demonstrated that modified this compound catalysts can exhibit excellent durability. For example, a Brønsted-surfactant-combined this compound catalyst showed consistent activity during recycling in esterification reactions. researchgate.net Similarly, other solid acid catalysts containing boron have been successfully reused multiple times without a significant loss of catalytic activity. researchgate.net A fluorous-tagged boronic acid catalyst, for instance, was recycled over four cycles with minimal decline in performance. nih.gov The stability can often be attributed to the robust Keggin structure of the heteropolyacid and its immobilization on a stable support or integration into a larger, less soluble matrix like a surfactant complex. researchgate.net

Catalyst Reusability Data

| Catalyst Type | Reaction | Number of Cycles | Performance Outcome | Reference |

|---|---|---|---|---|

| Micellar this compound | Esterification | 7 | Durability was unaltered with no loss of phosphotungstic acid (related heteropolyacid). | researchgate.net |

| Fluorous Boronic Acid | Amidation | 4 | Minimal decline in catalytic activity observed. | nih.gov |

| Silica-supported Boron Sulfonic Acid | Various | 6 | No significant loss in catalytic activity. | researchgate.net |

| CuO-Ag Composite | Nitrophenol Reduction | >10 | No significant loss of activity. | rsc.org |

Analysis of Reaction Condition Impact on Catalytic Performance

The catalytic performance of this compound is highly dependent on various reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants. Optimizing these parameters is essential for achieving maximum conversion and selectivity. researchgate.net

Catalyst Loading : Increasing the amount of catalyst generally increases the number of available active sites, leading to a higher reaction rate and conversion. eeer.orgmdpi.com However, an excessive catalyst load can sometimes be detrimental, potentially because the reaction is reversible and a high concentration of acid sites might promote the reverse reaction. eeer.org

Molar Ratio of Reactants : The ratio of reactants, such as the alcohol-to-acid ratio in esterification, significantly influences the reaction equilibrium. A higher molar ratio of one reactant (e.g., alcohol) can shift the equilibrium towards the product side, increasing the yield. eeer.org

Reaction Temperature : Temperature typically has a positive effect on the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can unfavorably alter the equilibrium or lead to side reactions and catalyst degradation. researchgate.net

Reaction Time : The conversion yield generally increases with reaction time up to a certain point, after which it may plateau or even decrease. eeer.org A decrease can occur in reversible reactions where the accumulation of products (like water in esterification) can drive the reaction backward. eeer.org

Impact of Reaction Parameters on Catalytic Performance

| Parameter | General Effect on Performance | Example/Note | Reference |

|---|---|---|---|

| Catalyst Loading | Increased loading generally enhances conversion up to an optimal point. | In oleic acid esterification, yield increased as catalyst loading went from 5% to 7%, but decreased at higher loadings. | eeer.org |

| Reactant Molar Ratio | Affects reaction equilibrium; optimizing can maximize product yield. | A maximum biodiesel yield was achieved at a specific Methanol/Oleic Acid molar ratio of 5.9. | eeer.org |

| Reaction Temperature | Increases reaction rate, but can affect equilibrium and catalyst stability. | High temperatures (>1000°C) can reduce surface area and active sites of some catalysts. | researchgate.net |

| Reaction Time | Conversion increases with time until equilibrium is reached; prolonged time can decrease yield in reversible reactions. | In one study, the highest conversion was reached at 6 hours; further time reduced the yield. | eeer.org |

Investigation of Deactivation Mechanisms and Regeneration Strategies

Catalyst deactivation is a critical issue that can limit the industrial application of this compound. researchgate.net Understanding the mechanisms of deactivation is essential for developing effective regeneration strategies to extend the catalyst's lifespan. researchgate.net

Deactivation Mechanisms:

Fouling : This is a common mechanism for acid catalysts used in organic synthesis, where carbonaceous deposits, or "coke," accumulate on the active sites, blocking access for reactants. researchgate.netchemcatbio.org

Poisoning : Impurities in the feedstock can adsorb onto the catalytic sites and deactivate them. For acid catalysts, basic compounds are common poisons. Water can also act as a deactivating agent in some biomass conversion processes through mechanisms like leaching or sintering. chemcatbio.org

Leaching : For supported or immobilized this compound catalysts, the active heteropolyacid component can gradually dissolve or leach into the reaction medium, leading to a permanent loss of activity. chemcatbio.org

Thermal Degradation (Sintering) : At high temperatures, the fine structure of the catalyst can be destroyed, or in the case of supported catalysts, the active particles can agglomerate (sinter), reducing the active surface area. researchgate.net

Regeneration Strategies: The choice of regeneration strategy depends on the deactivation mechanism.

For Fouling : A common method is calcination , which involves controlled heating of the catalyst in the presence of air or oxygen. This process burns off the coke deposits, restoring access to the active sites. researchgate.net

For Poisoning : Regeneration may involve washing the catalyst to remove the poison. For example, an acid wash with sulfuric or acetic acid can be effective in removing poisoning elements like alkali metals. nih.gov Simple washing with water has also been shown to be effective for removing certain poisons like potassium. chemcatbio.org

For Leached Catalysts : Regeneration can be more complex. It may require reimpregnating the support with a solution containing the active species, such as vanadyl sulfate (B86663) and ammonium tungstate (B81510) for certain catalysts, to replenish the lost components. nih.gov

Developing robust catalysts that resist deactivation and can be easily regenerated is a key area of research for making processes involving this compound more sustainable and cost-effective. researchgate.netchemcatbio.org

Borotungstic Acid in Advanced Materials Science and Engineering Research

Design and Synthesis of Polyoxometalate-Based Hybrid Materials

The design and synthesis of hybrid materials based on polyoxometalates (POMs), such as borotungstic acid, represent a significant area of research in materials science. rsc.org These materials merge the unique properties of inorganic POM clusters—like high proton conductivity, thermal stability, and redox activity—with the processability and functional versatility of organic or polymeric components. rsc.orgmdpi.com The synthesis strategies for these hybrid materials are broadly categorized into two classes. Class I hybrids involve non-covalent interactions, such as electrostatic forces or hydrogen bonding, between the POM and the host matrix. mdpi.comnih.gov Class II hybrids are characterized by covalent bonds linking the organic and inorganic counterparts, which offers greater control over the final properties of the material. nih.gov The goal is to create multifunctional materials with tailored characteristics for specific applications by leveraging the synergistic effects between the components. rsc.orgconsensus.app

Formulation of Functional Composite Materials

The formulation of functional composite materials incorporating this compound often aims to overcome the limitations of the pure acid, such as its high solubility in polar solvents, while harnessing its strong Brønsted acidity. mdpi.com A common strategy is the impregnation or encapsulation of this compound within a stable, high-surface-area support. This approach creates heterogeneous catalysts or functional fillers that are easily separable and reusable.

For instance, this compound (H₅BW₁₂O₄₀) has been used as a homogeneous catalyst, demonstrating high conversion rates in reactions like the esterification of free fatty acids due to its large number of available protons. researchgate.net To improve its stability and facilitate reuse, a heterogeneous micellar catalyst was fabricated by combining the borotungstate anion with a surfactant, cetyltrimethylammonium (C₁₆TA⁺), to form (C₁₆TA)H₄BW₁₂O₄₀. researchgate.net This Brønsted-surfactant-combined catalyst featured a nano-sized micellar structure, which enhanced its activity and stability, allowing for consistent performance during recycling. researchgate.net Another approach involves embedding POMs into metal-organic frameworks (MOFs), which serve as ideal hosts due to their high surface area and tunable pore sizes. mdpi.com Synthesis methods like wet impregnation and one-pot synthesis are commonly employed to create these POM@MOF composites. mdpi.com

Fabrication of Nanostructured Materials and Thin Films

The fabrication of nanostructured materials and thin films containing this compound is crucial for its application in areas like catalysis, electronics, and coatings. Nanostructuring, such as the formation of nano-sized micellar structures, can significantly enhance the catalytic activity and stability of this compound-based materials. researchgate.net The synthesis temperature is a critical factor in achieving materials with high surface area and nanometric features. researchgate.net

Thin films can be prepared using various chemical and physical deposition techniques. Chemical methods for thin film preparation include:

Cathodic Deposition: In this process, metal ions from an electrolyte solution are deposited onto a cathode substrate upon the application of an external power supply. youtube.com

Electroless Deposition: This method allows for the deposition of a thin film without the use of external electricity. youtube.com

Anodic Oxidation: An oxide film is grown on a metal anode by applying an electric field in an acidic or salt solution. youtube.com